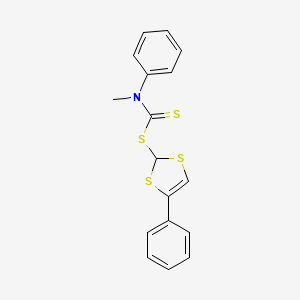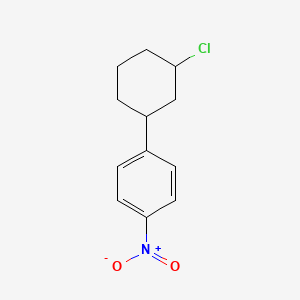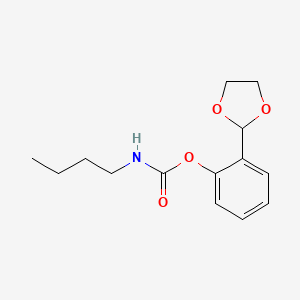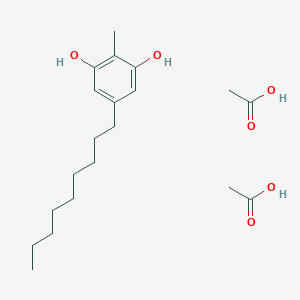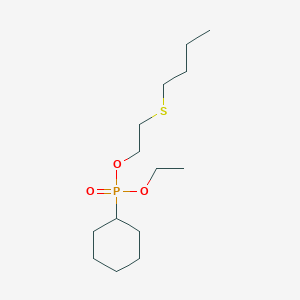![molecular formula C12H14Cl2N2O2 B14587476 2,3-Dichloro-N-[(2,4-dimethylphenyl)carbamoyl]propanamide CAS No. 61439-40-5](/img/structure/B14587476.png)
2,3-Dichloro-N-[(2,4-dimethylphenyl)carbamoyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloro-N-[(2,4-dimethylphenyl)carbamoyl]propanamide is an organic compound with the molecular formula C11H13Cl2NO It is characterized by the presence of two chlorine atoms, a carbamoyl group, and a propanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-N-[(2,4-dimethylphenyl)carbamoyl]propanamide typically involves the reaction of 2,4-dimethylaniline with 2,3-dichloropropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and reduce costs. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dichloro-N-[(2,4-dimethylphenyl)carbamoyl]propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines and alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted amides or thiol derivatives.
Hydrolysis: Formation of 2,4-dimethylaniline and 2,3-dichloropropanoic acid.
Oxidation and Reduction: Formation of corresponding oxides, alcohols, or amines.
Applications De Recherche Scientifique
2,3-Dichloro-N-[(2,4-dimethylphenyl)carbamoyl]propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,3-Dichloro-N-[(2,4-dimethylphenyl)carbamoyl]propanamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or bind to receptors, leading to alterations in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dichloropropionamide: Similar structure but lacks the dimethylphenyl group.
N-[(2,4-Dimethylphenyl)carbamoyl]propanamide: Similar structure but lacks the chlorine atoms.
2,4-Dichloro-N-[(2,4-dimethylphenyl)carbamoyl]propanamide: Similar structure but with different chlorine atom positions.
Uniqueness
2,3-Dichloro-N-[(2,4-dimethylphenyl)carbamoyl]propanamide is unique due to the specific positioning of its chlorine atoms and the presence of the dimethylphenyl group
Propriétés
Numéro CAS |
61439-40-5 |
|---|---|
Formule moléculaire |
C12H14Cl2N2O2 |
Poids moléculaire |
289.15 g/mol |
Nom IUPAC |
2,3-dichloro-N-[(2,4-dimethylphenyl)carbamoyl]propanamide |
InChI |
InChI=1S/C12H14Cl2N2O2/c1-7-3-4-10(8(2)5-7)15-12(18)16-11(17)9(14)6-13/h3-5,9H,6H2,1-2H3,(H2,15,16,17,18) |
Clé InChI |
YKCDBEJOAABSJF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)NC(=O)C(CCl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 4-methyl-2-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14587401.png)
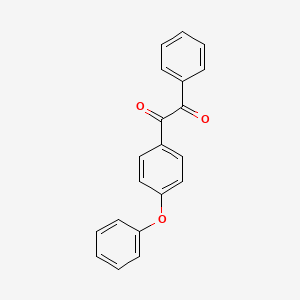
![N,N-Bis(2-hydroxyethyl)-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14587412.png)
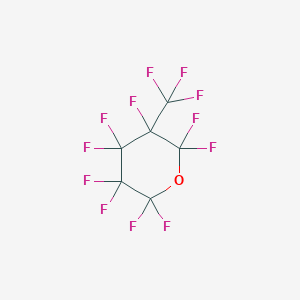
![6-[(4-Chlorophenyl)methyl]-2,6-dimethylcyclohexa-2,4-dien-1-one](/img/structure/B14587421.png)
![1,4-Dichloro-2-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene](/img/structure/B14587422.png)
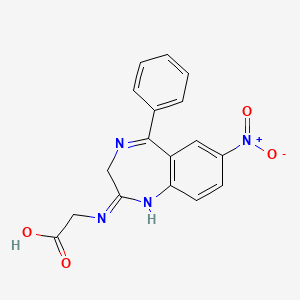
![3-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14587434.png)
